4-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 4-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazole ring.
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
4-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the thiadiazole ring or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. Researchers are investigating its potential as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, agrochemicals, and dyes. The compound’s stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, preventing the enzyme from catalyzing its normal reaction. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
4-ethyl-1,3,4-thiadiazole-2-thiol: This compound has a similar thiadiazole ring structure but lacks the carboxamide group. It may exhibit different biological activities and reactivity due to the absence of this functional group.
5-(methylthio)-1,3,4-thiadiazole-2-amine: This compound contains a thiadiazole ring with a methylthio group and an amine group. Its biological activities and chemical reactivity may differ from those of this compound due to the presence of different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS3/c1-3-5-6(18-14-11-5)7(15)10-8-12-13-9(17-8)16-4-2/h3-4H2,1-2H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASHFWZGXQKNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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